5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:
- Ethyl and methyl groups at positions 5 and 6, respectively.
- A 3-methylphenyl substituent at position 2.
- A sulfanyl group at position 2.
Thieno[2,3-d]pyrimidin-4-one scaffolds are pharmacologically significant, with demonstrated antibacterial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-12-10(3)21-14-13(12)15(19)18(16(20)17-14)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBZFJIXUSVHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloro-5-ethyluracil with m-thiocresol in the presence of potassium hydroxide. The process is conducted under reflux conditions in ethanol, yielding the product after crystallization from aqueous ethanol with a reported yield of approximately 76% .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[2,3-d]pyrimidine derivatives. A series of compounds similar to this compound were tested against 60 human tumor cell lines. Notably, certain derivatives exhibited significant growth inhibition compared to standard treatments like 5-fluorouracil. For example, compounds with similar scaffolds showed TGI (tumor growth inhibition) values much lower than that of 5-fluorouracil, indicating enhanced efficacy in targeting cancer cells .
The mechanism by which these compounds exert their antitumor effects is primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells. The binding affinity of thieno[2,3-d]pyrimidines to DHFR mimics that of methotrexate but shows a unique "flipped" binding mode due to the sulfur atom in the thiophene ring. This structural adaptation enhances their ability to selectively target cancer cells over normal cells by exploiting folate receptor pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold significantly affect biological activity:
- Position 1 and 2 : Substituents at these positions are crucial for forming salt bridges and hydrogen bonds with key amino acids in the DHFR enzyme.
- Position 6 : The introduction of larger alkyl groups (e.g., ethyl instead of methyl) increases lipophilicity and enhances passive diffusion across cell membranes, improving overall potency against cancer cells .
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values significantly lower than those for conventional chemotherapeutics against various cancer cell lines.
Compound IC50 (µM) Comparison Drug IC50 (µM) Compound A 16.2 Methotrexate 25 Compound B 6.6 5-Fluorouracil 100 - Animal Models : Animal studies using xenograft models have shown that administration of thieno[2,3-d]pyrimidine derivatives resulted in reduced tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. Specific studies have highlighted that compounds related to 5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one possess inhibitory effects against various bacterial strains. For instance, derivatives have shown potency against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM, indicating strong potential for development as new antimicrobial agents .
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have been explored for their antitumor properties. Compounds within this class have been synthesized and evaluated for their ability to inhibit tumor cell proliferation. In particular, structural modifications can enhance their efficacy against specific cancer cell lines. The structure–activity relationship (SAR) studies indicate that substituents on the pyrimidine ring significantly influence biological activity .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Molecular docking studies suggest that it can effectively bind to target enzymes such as MurD and DNA gyrase, which are crucial in bacterial cell wall synthesis and DNA replication, respectively . This mechanism of action positions thieno[2,3-d]pyrimidines as promising candidates for antibiotic development.
Organic Electronics
Thieno[2,3-d]pyrimidines are being studied for their potential use in organic electronic devices due to their unique electronic properties. The incorporation of sulfur into the structure enhances charge transport characteristics, making these compounds suitable for applications in organic photovoltaics and field-effect transistors .
Photovoltaic Materials
Recent advancements in organic photovoltaics have highlighted the role of thieno[2,3-d]pyrimidine derivatives as active materials in solar cells. Their ability to absorb light efficiently and convert it into electrical energy is under investigation, with promising results suggesting enhanced efficiency compared to traditional materials .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Modifications
Key analogs and their substituent differences are summarized in Table 1 :
Key Observations :
- Position 3 : The 3-methylphenyl group in the target compound provides moderate steric hindrance and lipophilicity compared to bulkier (e.g., butyl ) or fluorinated (e.g., 4-fluorophenyl ) substituents.
- Positions 5 and 6 : Ethyl and methyl groups may enhance metabolic stability compared to analogs with smaller (methyl ) or bulkier (phenyl ) groups.
Antibacterial Activity:
- Fluorinated analogs (e.g., 3-butyl-5-(4-fluorophenyl)-... ) exhibit 90% inhibition against cotton fusarium wilt, attributed to fluorine’s electronegativity enhancing target binding . The target compound lacks fluorine but may compensate with optimized alkyl groups for lipophilic interactions.
- 2-Alkylamino-3-(4-fluorophenyl)-... derivatives demonstrate bactericidal activity linked to alkyl chain length, with n-heptyl chains showing optimal efficacy .
TRPA1 Inhibition:
- 3H,4H-thieno[2,3-d]pyrimidin-4-one derivatives (e.g., Boehringer Ingelheim’s TRPA1 inhibitors) highlight the scaffold’s versatility in neuropathic pain therapy . Substituent polarity (e.g., morpholin-4-yl ) influences receptor affinity, suggesting the target compound’s 3-methylphenyl group may balance hydrophobicity for membrane penetration.
Physicochemical Properties
- Melting Points : Analogs with halogenated aryl groups (e.g., 4-chlorophenyl) exhibit higher melting points (~177–179°C ), whereas alkylated derivatives (e.g., 3-ethyl-5-methyl-6-phenyl-...) may have lower melting points due to reduced crystallinity.
Q & A
Basic: What are the optimized synthetic routes for 5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of thieno[2,3-d]pyrimidinone derivatives typically involves cyclization of thiophene precursors with formamides or urea derivatives under reflux. For example:
- Route 1 : Refluxing 2-amino-4-substituted thiophene-3-carbonitriles with formic acid for 16–18 hours yields the pyrimidinone core (85% yield) .
- Route 2 : Substitution reactions at the 2-sulfanyl position can be achieved using alkyl/aryl halides in DMF with NaH as a base (e.g., 60–75% yields for similar compounds) .
Key Variables:
| Parameter | Impact on Yield |
|---|---|
| Reflux time | Prolonged time (>20 h) may degrade product |
| Solvent polarity | Polar aprotic solvents (DMF, DMSO) improve cyclization |
| Catalyst | NaH or K₂CO₃ enhances nucleophilic substitution |
Basic: How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm for ethyl/methyl groups) and aromatic protons (δ 6.8–7.5 ppm for 3-methylphenyl). The thieno-pyrimidinone core shows deshielded C=O at δ 160–165 ppm .
- IR : Confirm the C=O stretch (~1680 cm⁻¹) and S-H stretch (~2550 cm⁻¹, if unsubstituted).
- HRMS : Use ESI+ to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of C₂H₅ or CH₃ groups) .
Basic: What strategies improve solubility for in vitro assays, given the compound’s hydrophobicity?
Methodological Answer:
- Co-solvent systems : Use DMSO:water (≤10% DMSO) or β-cyclodextrin inclusion complexes.
- pH adjustment : Protonate/deprotonate sulfanyl (-SH) groups at pH 8–10 to enhance aqueous solubility.
- Micellar systems : Employ polysorbate-80 or Cremophor EL for stable dispersions .
Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic configuration?
Methodological Answer:
- Crystallization : Use slow evaporation in ethyl acetate/hexane (1:3) to grow diffraction-quality crystals.
- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using Mo-Kα radiation.
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., validate sulfanyl group orientation) .
Example Parameters from Similar Compounds:
| Metric | Value |
|---|---|
| R-factor | <0.05 |
| Space group | P2₁/c |
| Torsion angles | 175.2° (C-S-C) |
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C-6 to enhance antimicrobial activity (see similar compounds with MIC ≤1 µg/mL) .
- Side Chain Optimization : Replace 3-methylphenyl with 4-fluorophenyl to improve metabolic stability (e.g., t½ increase from 2.1 to 4.3 h in vitro) .
- Assays : Use time-kill curves for antimicrobial studies or MTT assays for cytotoxicity profiling .
Advanced: What computational methods predict binding modes of this compound to target enzymes (e.g., DHFR)?
Methodological Answer:
- Docking : Use AutoDock Vina with a DHFR crystal structure (PDB: 1RA2). Parameterize sulfanyl and carbonyl groups for hydrogen bonding.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2.0 Å indicates stable binding) .
- QM/MM : Calculate charge distribution at the B3LYP/6-31G* level to identify reactive sites for covalent inhibition .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., S. aureus ATCC 25923 vs. clinical isolates in ).
- Dosage Replication : Test overlapping concentrations (1–50 µM) to identify IC₅₀ variability.
- Orthogonal Assays : Validate antimicrobial claims with both broth microdilution and agar diffusion methods .
Basic: What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods due to potential sulfanyl group toxicity.
- Waste Management : Quench reaction residues with 10% NaHCO₃ before disposal.
- Acute Toxicity Screening : Perform zebrafish embryo assays (LC₅₀ >100 µM recommended for further testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
